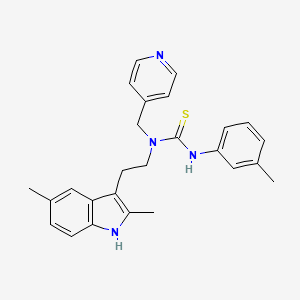

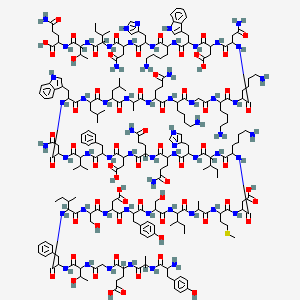

![molecular formula C12H14N4O4S B3006206 N-烯丙基-2-[2-(4-硝基苯氧基)乙酰]-1-肼基碳硫酰胺 CAS No. 891095-84-4](/img/structure/B3006206.png)

N-烯丙基-2-[2-(4-硝基苯氧基)乙酰]-1-肼基碳硫酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-allyl-2-[2-(4-nitrophenoxy)acetyl]-1-hydrazinecarbothioamide" is a derivative of hydrazinecarbothioamide, which is a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. The papers provided discuss various hydrazinecarbothioamide derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of hydrazinecarbothioamide derivatives typically involves the reaction of isothiocyanates with hydrazine hydrate, followed by condensation with aromatic aldehydes . For example, N-(3-Chlorophenyl)hydrazinecarbothioamide was prepared by reacting 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate in 2-propanol . Similarly, other derivatives, such as 2-(2-hydroxybenzoyl)-N-(1-adamantyl) hydrazine carbothioamide, have been synthesized and their metal complexes studied . The synthesis conditions, such as the choice of solvent and catalyst, play a crucial role in the yield and purity of the final product.

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives is often characterized using spectroscopic methods such as NMR, IR, and mass spectrometry, as well as X-ray crystallography . Density functional theory (DFT) calculations are also employed to predict and understand the molecular geometry and vibrational frequencies . The crystal structure analysis reveals the planarity of the molecules and the presence of intramolecular hydrogen bonds that stabilize the molecular conformation .

Chemical Reactions Analysis

Hydrazinecarbothioamide derivatives can form complexes with various metal ions, leading to changes in their chemical reactivity and properties . The coordination compounds formed with metals such as Ni(II), Cu(II), Fe(III), and Co(III) exhibit different geometries and spectral characteristics, which are influenced by the ligand's coordination mode and the metal ion's nature .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazinecarbothioamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure and substituents . The HOMO-LUMO energy gap obtained from frontier molecular orbital analysis indicates the charge transfer within the molecule, which is essential for understanding the compound's reactivity . Additionally, the cytotoxic effects of these compounds have been evaluated using cell cultures, suggesting potential applications in cancer treatment .

Relevant Case Studies

Some hydrazinecarbothioamide derivatives have been evaluated for their anticonvulsant activity, showing promising results in seizure models and an ability to elevate GABA levels in the brain . These findings highlight the therapeutic potential of these compounds in treating neurological disorders. Furthermore, the crystal structure of related compounds has been analyzed to understand the intermolecular interactions and their implications for stability and reactivity .

科学研究应用

光谱和结构分析

- 光谱结构解析: 配体 N-烯丙基-2-[2-(4-硝基苯氧基)乙酰]-1-肼基碳硫酰胺已对其光谱结构进行了分析。研究表明,N1H 基团的氢原子与硝基的氧原子形成氢键 (Abou-Melha,2021 年)。

抗癌活性

- 抗癌特性: 该化合物及其衍生物在抗癌活性方面显示出有希望的结果。值得注意的是,该配体和某些配合物(如 Cd(II) 配合物)表现出很强的抗肿瘤活性 (Abou-Melha,2021 年)。

DNA 结合和切割特性

- DNA 相互作用研究: 该配体及其与小牛胸腺 DNA 的配合物的结合特性已得到研究,揭示了 DNA 切割的潜力。这一方面在化学治疗剂的开发中至关重要 (Hussein 等人,2015 年)。

催化活性

- 环丙烷化反应中的催化: 该化合物已用于制备表现出催化活性的过渡金属配合物。具体来说,铜配合物在环丙烷化反应中显示出高产率,这是有机合成中的一个重要过程 (Youssef 等人,2009 年)。

抗菌评估

- 抗菌功效: 已合成含有该化合物的新型胂酮和双胂酮,并显示出对金黄色葡萄球菌和单核细胞增生李斯特菌等细菌菌株具有中等活性,表明具有抗菌应用的潜力 (Baashen,2022 年)。

分子建模和生物活性

- 分子建模和抗氧化活性: 已进行涉及分子建模和抗氧化活性评估的研究。这些研究提供了对该化合物的结构特性和潜在健康益处的见解 (Melha 等人,2021 年)。

属性

IUPAC Name |

1-[[2-(4-nitrophenoxy)acetyl]amino]-3-prop-2-enylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4S/c1-2-7-13-12(21)15-14-11(17)8-20-10-5-3-9(4-6-10)16(18)19/h2-6H,1,7-8H2,(H,14,17)(H2,13,15,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIMVRKEPNVWBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NNC(=O)COC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

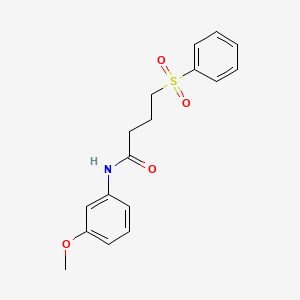

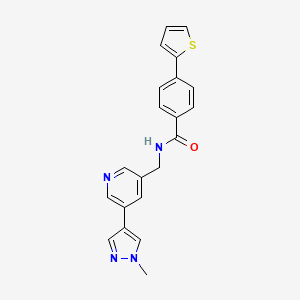

![(R)-1-[(Tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B3006125.png)

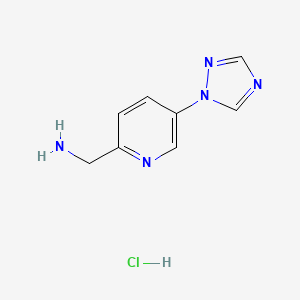

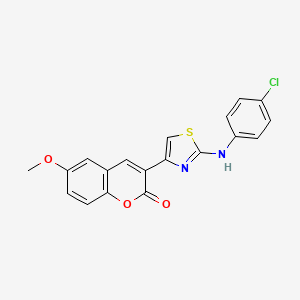

![1-{3-Fluoro-4-[(3-methylbenzyl)oxy]phenyl}-1-ethanone](/img/structure/B3006127.png)

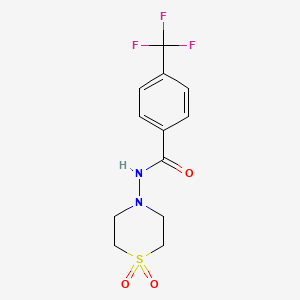

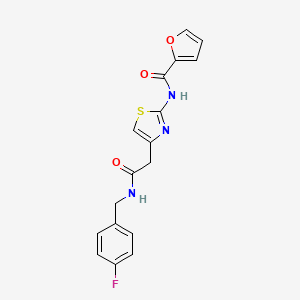

![2,6-difluoro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B3006131.png)

![2-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3006135.png)

![N-allyl-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3006138.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3006144.png)